molecular formula C20H20N4O3S2 B2623251 2-methoxy-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868973-31-3

2-methoxy-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2623251
CAS No.: 868973-31-3
M. Wt: 428.53
InChI Key: ITBFPVVTUOKGCE-UHFFFAOYSA-N
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Description

2-Methoxy-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic thiadiazole derivative featuring a benzamide core substituted with a methoxy group at the 2-position. The 1,3,4-thiadiazole ring is further modified with a thioether-linked phenethylaminoethylketone moiety. Its synthesis typically involves multi-step reactions, including cyclization, nucleophilic substitution, and amide coupling, as observed in structurally related analogs .

Properties

IUPAC Name

2-methoxy-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-27-16-10-6-5-9-15(16)18(26)22-19-23-24-20(29-19)28-13-17(25)21-12-11-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBFPVVTUOKGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS Number: 868973-31-3) is a synthetic compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer properties, antimicrobial effects, and mechanisms of action based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O3S2C_{20}H_{20}N_{4}O_{3}S_{2} with a molecular weight of 428.5 g/mol. The structure features a benzamide linked to a thiadiazole ring through a thioether bridge.

PropertyValue
Molecular FormulaC20H20N4O3S2
Molecular Weight428.5 g/mol
CAS Number868973-31-3

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives, including 2-methoxy-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide. The compound has been evaluated against various cancer cell lines:

  • In Vitro Studies :
    • The compound demonstrated significant cytotoxicity against human colon cancer cell line HCT116 and lung cancer cell line H460. The half-maximal inhibitory concentration (IC50) values were reported as low as 3.29 µg/mL for HCT116 and 10 µg/mL for H460 cells .
    • A structure–activity relationship study revealed that modifications on the thiadiazole core could enhance anticancer activity, suggesting that this compound might serve as a lead for further development .

The exact mechanism by which 2-methoxy-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exerts its biological effects is still under investigation. However, potential mechanisms include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in tumorigenesis and microbial growth.
  • Modulation of Signaling Pathways : The compound may affect pathways related to apoptosis and cell proliferation, particularly in cancer cells .

Case Studies

A review of the literature reveals several relevant case studies:

  • Cytotoxicity Assessment : In one study, derivatives of thiadiazole were synthesized and screened for cytotoxic effects against multiple cancer cell lines. Compounds similar to our target demonstrated IC50 values ranging from 0.28 to 10 µg/mL across different cell lines .
  • Antimicrobial Screening : Another study highlighted the antimicrobial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity which may extend to our compound .

Scientific Research Applications

Research indicates that this compound exhibits notable biological properties:

  • Antitumor Activity : Studies have shown that derivatives of thiadiazole compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance, specific modifications in the thiadiazole structure have resulted in compounds with high potency against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, with IC50 values indicating effective inhibition of cell growth .
  • Antimicrobial Properties : Thiadiazole derivatives have been reported to possess antimicrobial activities. Compounds similar to 2-methoxy-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds. Modifications to the thiadiazole ring and the benzamide moiety have been explored to enhance activity against targeted diseases. For instance, substituents on the aromatic rings can significantly influence the compound's binding affinity and selectivity towards biological targets .

Case Studies

  • Anticancer Studies : A series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties. One study reported that a derivative similar to 2-methoxy-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibited an IC50 value of 0.11 µM against A549 lung cancer cells, demonstrating potent antiproliferative activity .
  • Antimicrobial Research : Another investigation focused on the antimicrobial potential of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to compounds with improved antimicrobial activity compared to standard antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The activity and physicochemical properties of thiadiazole-based benzamides are highly dependent on substituents. Below is a comparative analysis with key analogs:

Compound Key Substituents Synthetic Route Key Findings Reference
2-Methoxy-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (Target) - 2-Methoxybenzamide
- Phenethylaminoethylthio
Amide coupling, thioether formation Not explicitly reported in evidence; inferred bioactivity based on structural analogs.
2-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4g) - 2-Methoxybenzamide
- Pyridinyl
Condensation of benzoyl chloride with thiadiazole amine Moderate antimicrobial activity; characterized by NMR (δ 8.5–7.2 ppm) and IR (C=O at 1680 cm⁻¹).
4-Nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide - 4-Nitrobenzamide
- Thiazolylaminoethylthio
Similar thioether linkage with nitro group Enhanced solubility due to nitro group; potential antifungal activity inferred from analogs.
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–7l) - Varied benzamide substituents
- Piperidinylethylthio
DCC/HOBt-mediated amide coupling Acetylcholinesterase inhibition (IC₅₀: 1.2–8.7 μM); piperidine enhances lipophilicity.
3,5-Dimethoxy-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide - 3,5-Dimethoxybenzamide
- Phenethylaminoethylthio
Multi-step alkylation and cyclization Increased steric bulk reduces membrane permeability compared to mono-methoxy analogs.

Spectral and Physicochemical Properties

  • IR Spectroscopy: All analogs show characteristic C=O stretches (1660–1680 cm⁻¹) and N–H bends (3200–3300 cm⁻¹). The target compound’s phenethylamino group may introduce additional N–H stretches near 3300 cm⁻¹ .
  • NMR Data : Methoxy protons resonate at δ 3.8–4.0 ppm (singlet), while aromatic protons in substituted benzamides appear between δ 7.0–8.5 ppm. Thiadiazole ring protons are typically deshielded (δ 8.0–8.5 ppm) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 2-methoxy-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including thiol-alkylation and cyclization. For example, intermediate thiols (e.g., 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-thiol) are synthesized via classical methods, followed by reactions with sodium monochloroacetate in aqueous media and acidification . Key steps include refluxing with POCl₃ for cyclization (e.g., 90°C, 3 hours) and purification via recrystallization (DMSO/water mixtures) . Purity is monitored using TLC, and intermediates are characterized via IR, NMR, and mass spectrometry .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of techniques ensures structural integrity:

  • TLC : Monitors reaction progress and purity using silica gel plates (e.g., chloroform:acetone 3:1 eluent) .
  • Spectroscopy :
  • IR : Identifies functional groups (e.g., carbonyl stretches at ~1670 cm⁻¹ for amides) .
  • ¹H/¹³C NMR : Confirms proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.9 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) .
  • X-ray Crystallography : Resolves crystal structures, with R factors < 0.08 for high precision .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

  • Methodological Answer : Molecular docking simulations assess binding affinities to target proteins (e.g., enzymes or receptors). For thiadiazole derivatives, studies use software like AutoDock Vina to model interactions with active sites, incorporating parameters like hydrogen bonding and steric complementarity. Validation involves comparing predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays . Discrepancies may arise from solvent effects or protein flexibility, requiring MD simulations for refinement .

Q. What strategies resolve contradictory data on solvent-dependent reactivity during synthesis?

  • Methodological Answer : Contradictions (e.g., variable yields in polar vs. non-polar solvents) are addressed via:

  • Controlled Experiments : Systematic variation of solvent polarity (e.g., DMSO vs. ethanol) under identical temperatures and concentrations .
  • Kinetic Studies : Monitoring reaction rates via HPLC or in-situ IR to identify solvent effects on intermediate stability .
  • Computational Solvent Modeling : COSMO-RS simulations predict solvation energies and transition-state stabilization .

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